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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzoic acid

Cat. No.: B1267309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Formyl-3-hydroxybenzoic acid (C₈H₆O₄, Molar Mass: 166.13 g/mol ). Due to the limited

availability of public experimental spectra for this specific compound, this document presents

predicted spectroscopic data based on its chemical structure, alongside detailed, generalized

experimental protocols for acquiring such data. This guide is intended to serve as a valuable

resource for the identification, characterization, and utilization of 4-Formyl-3-hydroxybenzoic
acid in research and development.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Formyl-3-hydroxybenzoic acid. These

predictions are based on established principles of spectroscopy and analysis of structurally

similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~10.0 - 10.5 Singlet 1H
Aldehyde proton (-

CHO)

~9.8 - 10.2 Singlet (broad) 1H
Phenolic hydroxyl

proton (-OH)

~8.0 - 8.2 Doublet 1H Aromatic proton (H-5)

~7.8 - 8.0 Doublet of doublets 1H Aromatic proton (H-6)

~7.2 - 7.4 Doublet 1H Aromatic proton (H-2)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~190 - 195 Aldehyde carbon (-CHO)

~165 - 170 Carboxylic acid carbon (-COOH)

~160 - 165 Aromatic carbon (C-3)

~135 - 140 Aromatic carbon (C-1)

~130 - 135 Aromatic carbon (C-5)

~125 - 130 Aromatic carbon (C-6)

~120 - 125 Aromatic carbon (C-4)

~115 - 120 Aromatic carbon (C-2)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic acid)

~3200 Medium, Broad O-H stretch (Phenol)

~1700 Strong C=O stretch (Carboxylic acid)

~1680 Strong C=O stretch (Aldehyde)

1600 - 1450 Medium to Strong C=C stretch (Aromatic ring)

~1300 Medium C-O stretch (Phenol)

~1200 Medium C-O stretch (Carboxylic acid)

~900 - 650 Medium to Strong C-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity Possible Fragment

166 High [M]⁺ (Molecular Ion)

149 Medium [M - OH]⁺

138 Medium [M - CO]⁺

121 High [M - COOH]⁺

93 Medium [C₆H₅O]⁺

65 Medium [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

aromatic compound such as 4-Formyl-3-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of dry 4-Formyl-3-hydroxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

Spectral Width: 0-16 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1267309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 1024 or more scans, depending on sample concentration.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H

and δ 39.52 for ¹³C) or the internal standard (TMS at δ 0.00).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid 4-Formyl-3-hydroxybenzoic acid powder directly onto

the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to the sample scan.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe or by dissolving it in a volatile solvent for gas chromatography-mass

spectrometry (GC-MS) analysis.

For direct insertion, the sample is heated to induce volatilization into the ion source.

Instrument Parameters:

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

Ion Source Temperature: 200-250 °C.

Data Processing:
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The software will generate a mass spectrum, which is a plot of relative ion abundance

versus mass-to-charge ratio (m/z).

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 4-Formyl-3-hydroxybenzoic acid.
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Caption: Workflow for the spectroscopic analysis of 4-Formyl-3-hydroxybenzoic acid.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Formyl-3-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267309#spectroscopic-data-nmr-ir-mass-spec-for-
4-formyl-3-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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